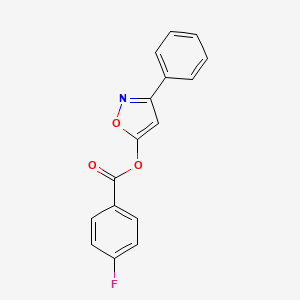

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate

Description

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a phenyl group and at the 5-position with a 4-fluorobenzoate ester. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-13-8-6-12(7-9-13)16(19)20-15-10-14(18-21-15)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAMXXPBZRPVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate typically involves the reaction of 3-phenyl-5-isoxazole with 4-fluorobenzoic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process. The reaction conditions may include:

Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

Catalyst: Common catalysts used in this reaction include sulfuric acid or other strong acids.

Solvent: The reaction is often carried out in an organic solvent such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The isoxazole ring and fluorobenzenecarboxylate moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Isoxazole Carboxylates

Methyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate and its ethyl ester analogue () share the isoxazole core but differ in substituents. The trifluoromethyl group at the 4-position introduces strong electron-withdrawing effects and increased lipophilicity (cLogP ~2.5–3.0) compared to the 4-fluorobenzoate group. This may enhance membrane permeability but reduce solubility in aqueous media .

4-Phenoxyphenyl Isoxazole Derivatives

Compounds such as N-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)benzamide (6k) and related urea derivatives () feature bulky phenoxyphenyl groups instead of fluorobenzoate. These substituents increase molecular weight (~350–450 Da) and may improve target affinity through π-π stacking interactions. However, the absence of fluorine could reduce metabolic stability compared to the fluorinated analogue .

Benzimidazole-Isoxazole Hybrids

Isoxazolyl benzimidazoles () combine isoxazole with a benzimidazole ring, creating a fused heterocyclic system. This structural complexity enhances rigidity and may improve binding to enzymes like kinases or proteases. However, the increased hydrophobicity (cLogP >3.5) could limit bioavailability .

Enzyme Inhibition

- ACC Inhibitors: Phenoxyphenyl isoxazoles () exhibit ACC inhibition (IC₅₀ ~0.1–1 µM), attributed to hydrophobic interactions with the enzyme’s active site. The 4-fluorobenzoate group in the target compound may similarly disrupt coenzyme A binding .

- Antimicrobial Activity: Benzimidazole-isoxazole hybrids () show moderate activity against E. coli and S.

Pharmacokinetic Profiles

- Phenoxyphenyl Derivatives: Moderate solubility in PBS (10–50 µM) and drug-likeness scores (>0.6) indicate suitability for oral administration .

Biological Activity

3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate (CAS No. 303987-00-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

- Molecular Formula : C16H10FNO3

- Molecular Weight : 283.25 g/mol

- IUPAC Name : (3-phenyl-1,2-oxazol-5-yl) 4-fluorobenzoate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's isoxazole ring and the fluorobenzenecarboxylate moiety enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit antimicrobial properties. In studies, this compound demonstrated significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in cancer research. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in managing inflammatory diseases.

In Vitro Studies

In a series of in vitro experiments, the compound was tested against several human cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

These results indicate a promising profile for anticancer activity, warranting further exploration in vivo.

In Vivo Studies

A study conducted on mice models with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests potential efficacy as an antitumor agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other isoxazole derivatives:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 3-Phenyl-5-isoxazolyl benzoate | Moderate antimicrobial | Lacks fluorine atom |

| 5-Phenyl-3-isoxazolyl 4-fluorobenzenecarboxylate | Higher cytotoxicity against cancer cells | Different substitution pattern |

| 3-Phenyl-5-isoxazolyl 4-chlorobenzenecarboxylate | Similar anti-inflammatory effects | Chlorine may alter reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.